REACTION_CXSMILES
|
Cl[C:2]1[C:7]([C:8]([F:11])([F:10])[F:9])=[CH:6][N:5]=[C:4]([S:12][CH3:13])[N:3]=1.[I-:14].[Na+].I>O>[I:14][C:2]1[C:7]([C:8]([F:11])([F:10])[F:9])=[CH:6][N:5]=[C:4]([S:12][CH3:13])[N:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
500 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=NC=C1C(F)(F)F)SC
|
Name
|
|
Quantity
|
9.8 g
|
Type
|
reactant
|
Smiles
|
[I-].[Na+]
|
Name
|
|
Quantity
|
70 mL
|
Type
|
reactant
|
Smiles
|
I
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 48 hours in darkness
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
precipitated
|
Type
|
FILTRATION
|
Details
|
The precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
was washed with 10% NaHCO3 solution until neutral
|
Type
|
WASH
|
Details
|
The resulting solid was washed with water (100 mL)
|
Type
|
CUSTOM
|
Details
|
suction dried for 2 hours
|
Duration
|
2 h
|
Reaction Time |
48 h |
Name
|
|
Type
|
product
|
Smiles
|
IC1=NC(=NC=C1C(F)(F)F)SC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.956 g | |
YIELD: PERCENTYIELD | 57% | |
YIELD: CALCULATEDPERCENTYIELD | 56.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |